N-[3-(3,4-dihydroxyphenyl)propyl]acetamide
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Overview
Description
N-[3-(3,4-dihydroxyphenyl)propyl]acetamide, also known as N-(3,4-dihydroxybenzyl)-3-(N-acetylcysteinyl)propylamide (NDP), is a compound that has been studied for its potential therapeutic applications. It is a derivative of the natural compound dopamine, which is a neurotransmitter involved in the regulation of mood, movement, and reward.
Mechanism Of Action
The mechanism of action of NDP is not fully understood, but it is thought to act through a variety of pathways, including the regulation of oxidative stress, inflammation, and cell signaling pathways.
Biochemical And Physiological Effects
NDP has been shown to have a variety of biochemical and physiological effects, including the regulation of gene expression, the modulation of neurotransmitter release, and the regulation of blood pressure and heart rate.
Advantages And Limitations For Lab Experiments
NDP has several advantages for use in laboratory experiments, including its stability and solubility in water. However, its complex synthesis method and relatively high cost may limit its use in some applications.
Future Directions
There are several potential future directions for research on NDP, including further studies of its mechanism of action and its potential therapeutic applications in areas such as neurodegenerative diseases, cardiovascular health, and cancer treatment. Additionally, research could explore the potential use of NDP as a tool for studying dopamine signaling pathways and the regulation of oxidative stress.
Synthesis Methods
NDP can be synthesized through a multi-step process starting with the reaction of dopamine with acetic anhydride to form N-[3-(3,4-dihydroxyphenyl)propyl]acetamideacetyldopamine. This intermediate is then reacted with N-[3-(3,4-dihydroxyphenyl)propyl]acetamideacetylcysteine to form NDP.
Scientific Research Applications
NDP has been studied for its potential therapeutic applications in a variety of areas, including neuroprotection, cardiovascular health, and cancer treatment. It has been shown to have antioxidant properties and to protect against oxidative stress, which is implicated in many disease processes.
properties
CAS RN |
125789-53-9 |
---|---|
Product Name |
N-[3-(3,4-dihydroxyphenyl)propyl]acetamide |
Molecular Formula |
C11H15NO3 |
Molecular Weight |
209.24 g/mol |
IUPAC Name |
N-[3-(3,4-dihydroxyphenyl)propyl]acetamide |
InChI |
InChI=1S/C11H15NO3/c1-8(13)12-6-2-3-9-4-5-10(14)11(15)7-9/h4-5,7,14-15H,2-3,6H2,1H3,(H,12,13) |
InChI Key |
ZNULILPHHZAMNE-UHFFFAOYSA-N |
SMILES |
CC(=O)NCCCC1=CC(=C(C=C1)O)O |
Canonical SMILES |
CC(=O)NCCCC1=CC(=C(C=C1)O)O |
synonyms |
Acetamide, N-[3-(3,4-dihydroxyphenyl)propyl]- (9CI) |
Origin of Product |
United States |
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